molecular formula C14H17NO3 B112244 Benzyl 3-formylpiperidine-1-carboxylate CAS No. 201478-72-0

Benzyl 3-formylpiperidine-1-carboxylate

Cat. No. B112244
M. Wt: 247.29 g/mol
InChI Key: QKGTVOXHDCVOAW-UHFFFAOYSA-N
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Description

Benzyl 3-formylpiperidine-1-carboxylate is a chemical compound with the linear formula C14H17NO3 . It is a specialty product used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of Benzyl 3-formylpiperidine-1-carboxylate is represented by the InChI code 1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2/t13-/m1/s1 . The molecular weight of this compound is 247.29 .


Physical And Chemical Properties Analysis

Benzyl 3-formylpiperidine-1-carboxylate is a liquid at room temperature . It has a boiling point of 384.5±42.0°C at 760 mmHg . The compound should be stored in a freezer under -20°C .

Scientific Research Applications

  • Synthesis of Azepino[3,4b]indoles : Benzyl 3-formylpiperidine-1-carboxylate is used in the synthesis of azepino[3,4b]indoles, employing a Plancher rearrangement. This process yields moderate to good yields and is significant in organic synthesis (Eisenbeis et al., 2010).

  • Photocarboxylation of Benzylic C–H Bonds : In a photocarboxylation process, benzyl 3-formylpiperidine-1-carboxylate facilitates the carboxylation of sp3-hybridized C–H bonds with CO2. This metal-free condition reaction is significant for creating 2-arylpropionic acids and demonstrates potential in pharmaceutical synthesis (Meng et al., 2019).

  • Synthesis of Benzyl Esters : Benzyl 3-formylpiperidine-1-carboxylate is involved in the synthesis of benzyl esters. This method is important for creating esters from amino acid and sugar derivatives, highlighting its utility in organic chemistry and drug design (Tummatorn et al., 2007).

  • Enantioselective Benzylation : The compound plays a role in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone. This method has practical applications in the synthesis of chirally pure pharmaceuticals (Wang et al., 2018).

  • Catalytic Transformations of Benzylic Carboxylates and Carbonates : In the presence of palladium or cobalt catalysts, benzyl 3-formylpiperidine-1-carboxylate undergoes catalytic transformations. These reactions are crucial in the development of new synthetic methodologies for benzylic substitution products (Kuwano, 2009).

  • Oxidative Cleavage of Benzylic Ethers : It's used in the oxidative cleavage of benzylic ethers, a process important in organic chemistry for producing aromatic aldehydes and alcohols from benzylic ethers (Pradhan et al., 2009).

  • PdII-mediated Cascade Carboxylative Annulation : Benzyl 3-formylpiperidine-1-carboxylate is involved in a PdII-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids. This is significant in the synthesis of complex organic molecules (Liao et al., 2005).

  • Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylate : This compound is used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, important for creating specific isomers used in medicinal chemistry (Boev et al., 2015).

  • Synthesis of Piperidinones Incorporating an Amino Acid Moiety : In the synthesis of piperidinones, benzyl 3-formylpiperidine-1-carboxylate is crucial, especially in the development of potential SP antagonists used in medicinal research (Burdzhiev & Stanoeva, 2010).

Safety And Hazards

Benzyl 3-formylpiperidine-1-carboxylate is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

benzyl 3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGTVOXHDCVOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432552
Record name Benzyl 3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-formylpiperidine-1-carboxylate

CAS RN

201478-72-0
Record name Benzyl 3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring, 0° C. solution of 0.303 g (1.20 mmol) of 3-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester (8) in CH2Cl2 (4.0 mL) was added 0.630 g (1.44 mmol) of Dess-Martin periodinane, and the solution was stirred under N2. When the reaction was complete by TLC (about 30 min.), the reaction was concentrated, and then Et2O was added. After standing for about 15 min., the reaction was filtered through Celite wet with Et2O, rinsed with Et2O, and concentrated. The crude reaction was purified by column chromatography (florisil®, 100-200 mesh, 2:1 Hexane: EtOAc) to achieve pure 9.
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled (−78° C.) suspension of lithium aluminum hydride (0.70 g, 18.4 mmol) in dry THF (100 mL) under an argon atmosphere was added dropwise a solution of benzyl 3-{[methoxy(methyl)amino]carbonyl}-1-piperidinecarboxylate (4.5 g, 14.7 mmol) in THF (30 mL), and the stirring was continued at −78° C. for 45 min. The reaction mixture was quenched with 0.5N KHSO4 (130 mL), and then extracted with ether. The separated organic phase was dried over MgSO4, filtered, and concentrated under reduced pressure to give benzyl 3-formyl-1-piperidinecarboxylate as a colorless oil (0.54 g, yield; 82%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

An aqueous solution (2 mL) of potassium bromide (983 mg, 8.26 mmol) was added to 1-benzyloxycarbonyl-3-piperidinyl methanol (2.00 g, 8.02 mmol) and 2,2,6,6-tetramethyl piperidine-N-oxyl (12.5 mg, 0.0802 mmol) in dichloromethane (20 mL). The mixture was stirred for 5 min while chilled in an ice bath. A 0.35 mol/L aqueous sodium hypochlorite solution (25.2 mL, 8.82 mmol) and sodium bicarbonate (1.96 g, 23.3 mmol) were added and the mixture was stirred for 10 min. Subsequently, the reaction mixture was extracted with ethyl acetate and the extract washed with brine, followed by drying over magnesium sulfate and evaporation of the solvent. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->2:1) gave 1.78 g (90%) of the desired compound as a colorless oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12.5 mg
Type
catalyst
Reaction Step One
Quantity
25.2 mL
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods IV

Procedure details

A 500-mL round-bottomed flask was charged a solution of benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (8.94 g, 35.90 mmol, 1.00 equiv) in DCM (200 mL), NaHCO3 (9.05 g, 107.74 mmol, 3.00 equiv) in H2O (80 mL), I2 (18.24 g, 71.81 mmol, 2.00 equiv) and TEMPO (570 mg, 3.65 mmol, 0.10 equiv). The resulting mixture was stirred for 18 hours at room temperature. The reaction progress was monitored by TLC (DCM:MeOH=20:1). Upon completion, the reaction was then quenched by the addition of 10 mL of NaHSO3/H2O. The pH was adjusted to 8 with NaHCO3. The resulting solution was extracted with dichloromethane (3×50 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator to afford benzyl 3-formylpiperidine-1-carboxylate as brown oil (6.2 g, (70%).
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
18.24 g
Type
reactant
Reaction Step Two
Name
Quantity
570 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-formylpiperidine-1-carboxylate
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Reactant of Route 4
Benzyl 3-formylpiperidine-1-carboxylate
Reactant of Route 5
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Reactant of Route 6
Benzyl 3-formylpiperidine-1-carboxylate

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